3-Ethynylcyclobutan-1-one
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Overview
Description
3-Ethynylcyclobutan-1-one is an organic compound with the molecular formula C6H6O. It is a member of the cyclobutanone family, characterized by a four-membered ring structure with an ethynyl group attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular direct ring-closure strategy is often employed to form the strained cyclobutane skeleton . Another method involves the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as raw materials, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanols .
Scientific Research Applications
3-Ethynylcyclobutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethynylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism are ongoing, but it is believed to influence cellular processes by altering the function of key proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethynylcyclobutan-1-one include other cyclobutanone derivatives and cycloalkanes with strained ring structures. Examples include cyclobutanone, 3-methylcyclobutanone, and 3-phenylcyclobutanone .
Uniqueness
What sets this compound apart from its analogs is the presence of the ethynyl group, which imparts unique reactivity and potential for further functionalization. This structural feature makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Biological Activity
3-Ethynylcyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, and includes tables summarizing key findings and case studies illustrating its effects.
Chemical Structure and Properties
This compound features a cyclobutane ring with an ethynyl group and a ketone functional group. The unique structure may contribute to its biological properties, particularly in terms of reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The presence of specific functional groups may enhance their efficacy against various microbial strains.
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Antimicrobial Activity
A study examining the antimicrobial properties of compounds related to this compound reported significant activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to structural features that facilitate interaction with bacterial membranes.
Cytotoxicity Studies
In cytotoxicity assays, this compound demonstrated varying levels of toxicity across different cell lines. For instance, it was observed that:
- Cell Lines : The compound was tested on L929 (fibroblast) and A549 (lung cancer) cell lines.
- Concentration Dependence : Higher concentrations generally led to increased cytotoxicity, with notable effects at 100 µM and above.
Table 1: Cytotoxic Effects of this compound on Cell Lines
Concentration (µM) | L929 Viability (%) | A549 Viability (%) |
---|---|---|
200 | 68 | 73 |
150 | 104 | 75 |
100 | 92 | 79 |
50 | 67 | 97 |
25 | 103 | 118 |
Note: Values represent percentage viability compared to control.
The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress within cells. This process is characterized by:
- ROS Generation : Increased levels of ROS lead to mitochondrial dysfunction.
- Apoptosis Induction : Activation of caspases (e.g., caspase-3 and -7) is noted, indicating the compound's role in apoptosis via the intrinsic pathway.
Case Studies
Several case studies have highlighted the practical implications of using derivatives of this compound in therapeutic contexts:
- Case Study on Anticancer Properties : A research project explored the use of this compound in treating human chondrosarcoma cells. Results indicated a significant reduction in cell viability after treatment, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : Another study focused on the application of the compound against resistant strains of bacteria. The findings suggested that certain modifications to the compound's structure enhanced its antimicrobial potency.
Properties
IUPAC Name |
3-ethynylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-5-3-6(7)4-5/h1,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZGUPFKVRDELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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